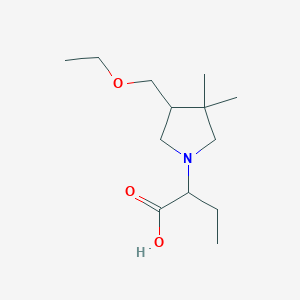

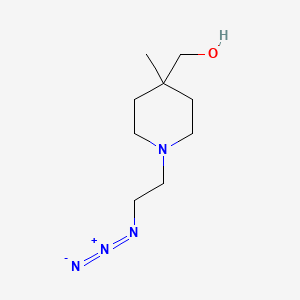

![molecular formula C8H6ClN3O2 B1480128 Methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate CAS No. 2091184-12-0](/img/structure/B1480128.png)

Methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate

Vue d'ensemble

Description

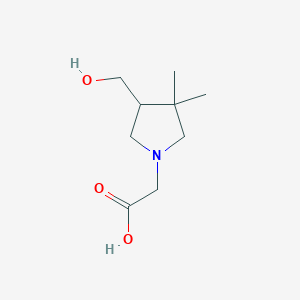

“Methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate” is a chemical compound. It has a molecular weight of 211.61 . This compound is a derivative of pyrazolo[1,5-a]pyrazine, which is a biologically active scaffold containing pyrrole and pyrazine rings .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code:1S/C8H6ClN3O2/c1-14-8(13)5-4-11-12-3-2-10-7(9)6(5)12/h2-4H,1H3 .

Applications De Recherche Scientifique

Synthesis of Derivatives and Complexes

Methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate serves as a precursor in the synthesis of diverse heterocyclic compounds. Research highlights its utility in generating 4-heteryl-substituted derivatives through palladium-catalyzed carbonylation, leading to compounds with potential biological activities. This process involves conversion through nitrile intermediates to amidoximes and amidines, followed by cyclocondensation, to yield new 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5-a]pyrazines (Tsizorik et al., 2020). Similar methodologies apply to the synthesis of 1-functionalized imidazo[1,5-a]pyrazolo[5,1-c]pyrazines, expanding the chemical diversity and potential application scope of pyrazolo[1,5-a]pyrazine derivatives (Tsizorik et al., 2018).

Reactivity and Mechanistic Insights

The reactivity of this compound is explored further in studies focusing on the synthesis of pyrroles and pyrazines. By adjusting catalysts and reaction conditions, researchers have developed a switchable synthesis approach, providing insights into the reaction mechanism and expanding the toolkit for synthesizing nitrogen-containing heterocycles (Rostovskii et al., 2017).

Structural and Spectral Investigations

Structural and spectral analyses of derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, demonstrate the compound's versatility. These studies not only provide detailed characterization but also lay the groundwork for further exploration of its biological relevance and potential applications in medicinal chemistry (Viveka et al., 2016).

Biological Activity

The antimicrobial and antioxidant activities of certain derivatives highlight the potential for applications in drug discovery and development. For instance, the synthesis of specific pyrazole derivatives has led to compounds exhibiting significant antimicrobial and antioxidant properties, indicating the potential therapeutic value of these molecules (Umesha et al., 2009).

Advanced Material Synthesis

This compound also finds applications in the synthesis of advanced materials, such as ligand systems for metal complexes. The synthesis and characterization of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) ions demonstrate the compound's utility in developing materials with potential catalytic, optical, or electronic properties (Budzisz et al., 2004).

Safety and Hazards

“Methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Orientations Futures

The future directions for “Methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate” and related compounds involve further exploration of their biological activities and potential applications in medicinal chemistry. The pyrazolo[1,5-a]pyrazine scaffold is an attractive platform for drug discovery research .

Mécanisme D'action

Target of Action

Similar compounds have been used as substrates for the preparation of compounds exhibiting the properties of inhibitors of phosphoinositide-3 kinase, p-38 kinase, matrix metalloproteases, as well as modulators of sirtuins .

Mode of Action

It is synthesized by palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]-pyrazines at elevated pressure and converted via nitrile intermediates to the corresponding amidoximes and amidines .

Biochemical Pathways

Similar compounds have been involved in the phosphoinositide-3 kinase pathway, p-38 kinase pathway, and matrix metalloproteases pathway .

Result of Action

Similar compounds have been used in the treatment of inflammatory, musculoskeletal, metabolic, and oncological diseases .

Analyse Biochimique

Biochemical Properties

Methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several enzymes, including phosphoinositide-3 kinase and matrix metalloproteases, which are crucial in cellular signaling and extracellular matrix remodeling, respectively . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the integrated stress pathway, which plays a vital role in the treatment of inflammatory, musculoskeletal, metabolic, and oncological diseases . Additionally, this compound can alter the expression of specific genes involved in these pathways, thereby impacting cellular responses to stress and injury.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, the compound has been shown to inhibit phosphoinositide-3 kinase, thereby affecting downstream signaling pathways . Additionally, changes in gene expression induced by this compound contribute to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity . These studies are essential for determining the safe and effective dosage levels for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Specific enzymes, such as cytochrome P450, play a role in the biotransformation of this compound, leading to the formation of active or inactive metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the localization and accumulation of the compound in specific cellular compartments. For instance, the compound may be transported across cell membranes by specific transporters, influencing its bioavailability and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects .

Propriétés

IUPAC Name |

methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c1-14-8(13)5-4-6-7(9)10-2-3-12(6)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATKNZLLAODCGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN2C=CN=C(C2=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

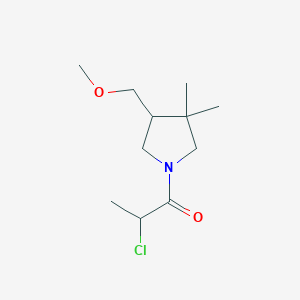

![4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid](/img/structure/B1480052.png)

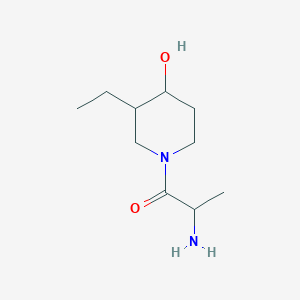

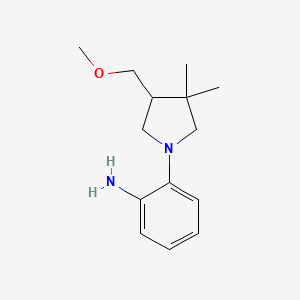

![4-(Methoxymethyl)-2-azaspiro[4.5]decane](/img/structure/B1480059.png)

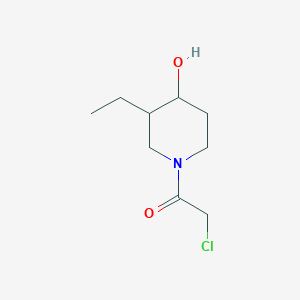

![3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B1480061.png)

![4-(Methoxymethyl)-2-azaspiro[4.4]nonane](/img/structure/B1480068.png)